ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

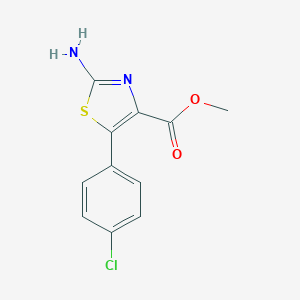

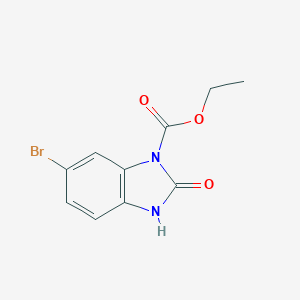

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a benzimidazole ring, which is known to exhibit a wide range of biological activities.

Scientific Research Applications

Asymmetric Catalysis

Benzimidazole derivatives can act as ligands in asymmetric catalysis, facilitating chemical reactions that produce chiral molecules. This is crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

These applications demonstrate the versatility and importance of benzimidazole derivatives in scientific research across various fields . While this analysis is based on general benzimidazole derivative applications, it provides insight into the potential uses of ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate within these areas.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse therapeutic applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit certain enzymes, thereby altering the biochemical pathways they are involved in .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, bacterial and fungal infections, and even cancer .

Pharmacokinetics

It’s known that imidazole derivatives are generally well-absorbed and distributed throughout the body due to their high solubility in polar solvents . Their metabolism and excretion would depend on the specific structure of the compound and the presence of any functional groups .

Result of Action

Given the diverse biological activities of imidazole derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

ethyl 6-bromo-2-oxo-3H-benzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-2-16-10(15)13-8-5-6(11)3-4-7(8)12-9(13)14/h3-5H,2H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCBNPFPOUSZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=C(C=CC(=C2)Br)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)

![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)